molecular formula C18H26N2O5S B4302265 octahydro-2H-quinolizin-1-ylmethyl [(3-methylphenoxy)sulfonyl]carbamate

octahydro-2H-quinolizin-1-ylmethyl [(3-methylphenoxy)sulfonyl]carbamate

Cat. No. B4302265
M. Wt: 382.5 g/mol
InChI Key: RNTSHHDUKIWVND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydro-2H-quinolizin-1-ylmethyl [(3-methylphenoxy)sulfonyl]carbamate, also known as QNZ, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. QNZ is a small molecule inhibitor that has been shown to have promising effects in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In

Mechanism of Action

Octahydro-2H-quinolizin-1-ylmethyl [(3-methylphenoxy)sulfonyl]carbamate functions as a small molecule inhibitor of NF-κB by binding to the IKK complex, which is responsible for activating NF-κB. By inhibiting the activity of the IKK complex, octahydro-2H-quinolizin-1-ylmethyl [(3-methylphenoxy)sulfonyl]carbamate prevents the activation of NF-κB and the subsequent downstream inflammatory response. This mechanism of action has been shown to have therapeutic effects in a wide range of diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Biochemical and Physiological Effects
octahydro-2H-quinolizin-1-ylmethyl [(3-methylphenoxy)sulfonyl]carbamate has been shown to have significant biochemical and physiological effects. Inhibition of NF-κB by octahydro-2H-quinolizin-1-ylmethyl [(3-methylphenoxy)sulfonyl]carbamate has been shown to reduce inflammation, suppress tumor growth, and modulate the immune response. octahydro-2H-quinolizin-1-ylmethyl [(3-methylphenoxy)sulfonyl]carbamate has also been found to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

Octahydro-2H-quinolizin-1-ylmethyl [(3-methylphenoxy)sulfonyl]carbamate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. octahydro-2H-quinolizin-1-ylmethyl [(3-methylphenoxy)sulfonyl]carbamate has also been extensively studied, and its mechanism of action is well understood. However, octahydro-2H-quinolizin-1-ylmethyl [(3-methylphenoxy)sulfonyl]carbamate also has some limitations for lab experiments. It is a potent inhibitor of NF-κB, which can make it difficult to study the downstream effects of NF-κB activation. octahydro-2H-quinolizin-1-ylmethyl [(3-methylphenoxy)sulfonyl]carbamate can also have off-target effects, which can complicate interpretation of experimental results.

Future Directions

There are several future directions for the study of octahydro-2H-quinolizin-1-ylmethyl [(3-methylphenoxy)sulfonyl]carbamate. One area of research is the development of octahydro-2H-quinolizin-1-ylmethyl [(3-methylphenoxy)sulfonyl]carbamate analogs with improved potency and selectivity. Another area of research is the study of octahydro-2H-quinolizin-1-ylmethyl [(3-methylphenoxy)sulfonyl]carbamate in combination with other therapeutic agents, such as chemotherapy drugs. The use of octahydro-2H-quinolizin-1-ylmethyl [(3-methylphenoxy)sulfonyl]carbamate in combination with other agents may enhance its therapeutic effects and reduce the risk of drug resistance. Finally, the study of octahydro-2H-quinolizin-1-ylmethyl [(3-methylphenoxy)sulfonyl]carbamate in animal models of disease may provide valuable insights into its potential therapeutic applications.
Conclusion
In conclusion, octahydro-2H-quinolizin-1-ylmethyl [(3-methylphenoxy)sulfonyl]carbamate is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. octahydro-2H-quinolizin-1-ylmethyl [(3-methylphenoxy)sulfonyl]carbamate has been extensively studied for its effects in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. The synthesis of octahydro-2H-quinolizin-1-ylmethyl [(3-methylphenoxy)sulfonyl]carbamate is a complex process that requires specialized equipment and expertise. octahydro-2H-quinolizin-1-ylmethyl [(3-methylphenoxy)sulfonyl]carbamate functions as a small molecule inhibitor of NF-κB and has significant biochemical and physiological effects. octahydro-2H-quinolizin-1-ylmethyl [(3-methylphenoxy)sulfonyl]carbamate has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of octahydro-2H-quinolizin-1-ylmethyl [(3-methylphenoxy)sulfonyl]carbamate, including the development of octahydro-2H-quinolizin-1-ylmethyl [(3-methylphenoxy)sulfonyl]carbamate analogs, the study of octahydro-2H-quinolizin-1-ylmethyl [(3-methylphenoxy)sulfonyl]carbamate in combination with other agents, and the study of octahydro-2H-quinolizin-1-ylmethyl [(3-methylphenoxy)sulfonyl]carbamate in animal models of disease.

Scientific Research Applications

Octahydro-2H-quinolizin-1-ylmethyl [(3-methylphenoxy)sulfonyl]carbamate has been extensively studied for its potential therapeutic applications. It has been shown to have promising effects in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. octahydro-2H-quinolizin-1-ylmethyl [(3-methylphenoxy)sulfonyl]carbamate has been found to inhibit the activity of NF-κB, a transcription factor that plays a critical role in the immune response and inflammation. Inhibition of NF-κB has been shown to have therapeutic effects in a wide range of diseases.

properties

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(3-methylphenoxy)sulfonylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5S/c1-14-6-4-8-16(12-14)25-26(22,23)19-18(21)24-13-15-7-5-11-20-10-3-2-9-17(15)20/h4,6,8,12,15,17H,2-3,5,7,9-11,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTSHHDUKIWVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OS(=O)(=O)NC(=O)OCC2CCCN3C2CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

octahydro-2H-quinolizin-1-ylmethyl (3-methylphenoxy)sulfonylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
octahydro-2H-quinolizin-1-ylmethyl [(3-methylphenoxy)sulfonyl]carbamate
Reactant of Route 2
Reactant of Route 2
octahydro-2H-quinolizin-1-ylmethyl [(3-methylphenoxy)sulfonyl]carbamate
Reactant of Route 3
Reactant of Route 3
octahydro-2H-quinolizin-1-ylmethyl [(3-methylphenoxy)sulfonyl]carbamate
Reactant of Route 4
Reactant of Route 4
octahydro-2H-quinolizin-1-ylmethyl [(3-methylphenoxy)sulfonyl]carbamate
Reactant of Route 5
Reactant of Route 5
octahydro-2H-quinolizin-1-ylmethyl [(3-methylphenoxy)sulfonyl]carbamate
Reactant of Route 6
octahydro-2H-quinolizin-1-ylmethyl [(3-methylphenoxy)sulfonyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.